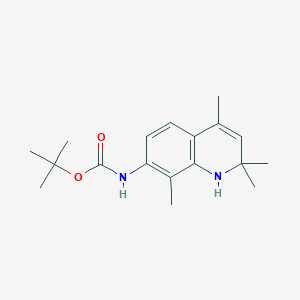
Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C18H26N2O2 It is known for its unique structure, which includes a quinoline ring system substituted with multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester typically involves the reaction of the corresponding amine with an appropriate carbamoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring system, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, methyl ester
- Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, ethyl ester
- Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, propyl ester
Uniqueness
Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity
Eigenschaften
Molekularformel |
C18H26N2O2 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
tert-butyl N-(2,2,4,8-tetramethyl-1H-quinolin-7-yl)carbamate |
InChI |
InChI=1S/C18H26N2O2/c1-11-10-18(6,7)20-15-12(2)14(9-8-13(11)15)19-16(21)22-17(3,4)5/h8-10,20H,1-7H3,(H,19,21) |
InChI-Schlüssel |
PXBBHBHZVVHTSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC2=C1C=CC(=C2C)NC(=O)OC(C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)

![3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12867546.png)

![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)
![1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12867568.png)
![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)
![2-Chlorobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867574.png)


![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)
